molecular formula C7H14NO3P B14611401 2-Cyanopropan-2-yl ethyl methylphosphonate CAS No. 58264-02-1

2-Cyanopropan-2-yl ethyl methylphosphonate

Cat. No.: B14611401
CAS No.: 58264-02-1
M. Wt: 191.16 g/mol
InChI Key: AYEIWJFRRGFDLW-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl ethyl methylphosphonate is a chemical compound with the molecular formula C7H14NO3P. It is known for its unique structure, which includes a cyano group, a phosphonate group, and an ethyl methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopropan-2-yl ethyl methylphosphonate typically involves the reaction of ethyl methylphosphonate with a suitable cyanating agent. One common method is the reaction of ethyl methylphosphonate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropan-2-yl ethyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyanopropan-2-yl ethyl methylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanopropan-2-yl ethyl methylphosphonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. These interactions can affect various biochemical pathways and cellular functions .

Properties

CAS No.

58264-02-1

Molecular Formula

C7H14NO3P

Molecular Weight

191.16 g/mol

IUPAC Name

2-[ethoxy(methyl)phosphoryl]oxy-2-methylpropanenitrile

InChI

InChI=1S/C7H14NO3P/c1-5-10-12(4,9)11-7(2,3)6-8/h5H2,1-4H3

InChI Key

AYEIWJFRRGFDLW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OC(C)(C)C#N

Origin of Product

United States

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